molecular formula C20H17FN6O B11228822 N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

Cat. No.: B11228822
M. Wt: 376.4 g/mol
InChI Key: FOZJBKXVEGCOAR-UHFFFAOYSA-N
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Description

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential therapeutic applications in various diseases. The presence of a fluorophenyl group and a pyrazolo[3,4-d]pyrimidine core in its structure suggests significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-fluorobenzaldehyde and hydrazine derivatives.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl moiety is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the propanehydrazide group: This final step involves the reaction of the intermediate with phenylpropanehydrazide under suitable conditions, such as in the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques like recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases or other proteins involved in disease pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and disease context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Shares the pyrazolo[3,4-d]pyrimidine core but differs in functional groups.

    Pyrazolo[3,4-d]pyrimidine derivatives: A broad class of compounds with similar core structures but varying substituents.

Uniqueness

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is unique due to its specific combination of a fluorophenyl group and a propanehydrazide moiety, which may confer distinct biological activities and therapeutic potential compared to other pyrazolo[3,4-d]pyrimidine derivatives.

This detailed overview provides a comprehensive understanding of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17FN6O

Molecular Weight

376.4 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

InChI

InChI=1S/C20H17FN6O/c21-15-7-9-16(10-8-15)27-20-17(12-24-27)19(22-13-23-20)26-25-18(28)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2,(H,25,28)(H,22,23,26)

InChI Key

FOZJBKXVEGCOAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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